molecular formula C11H17BO3 B8202306 5-Butoxy-2-methylphenylboronic acid

5-Butoxy-2-methylphenylboronic acid

Cat. No.: B8202306
M. Wt: 208.06 g/mol
InChI Key: NFMMELKDOXKPHL-UHFFFAOYSA-N
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Description

5-Butoxy-2-methylphenylboronic acid: is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The structure of this compound includes a butoxy group attached to the fifth position and a methyl group attached to the second position of a phenyl ring, which is further bonded to a boronic acid group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-2-methylphenylboronic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction typically requires a palladium catalyst, a base, and a solvent such as water or an organic solvent. The reaction conditions, including temperature and time, can vary depending on the specific substrates and desired yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The process may include steps such as purification and isolation of the product to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: 5-Butoxy-2-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the butoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction may produce boranes.

Scientific Research Applications

5-Butoxy-2-methylphenylboronic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Butoxy-2-methylphenylboronic acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including drug development and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Uniqueness: 5-Butoxy-2-methylphenylboronic acid is unique due to the presence of both a butoxy group and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in organic synthesis and research that may not be achievable with other boronic acids.

Properties

IUPAC Name

(5-butoxy-2-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-3-4-7-15-10-6-5-9(2)11(8-10)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMMELKDOXKPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCCCC)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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